molecular formula C17H21ClN6O B11299092 N~6~-butyl-N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-butyl-N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11299092
M. Wt: 360.8 g/mol
InChI Key: HMZPZMXITWBIBX-UHFFFAOYSA-N
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Description

N6-BUTYL-N4-(3-CHLORO-4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with butyl, chloro, methoxy, and methyl groups

Properties

Molecular Formula

C17H21ClN6O

Molecular Weight

360.8 g/mol

IUPAC Name

6-N-butyl-4-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C17H21ClN6O/c1-4-5-8-19-17-22-15(12-10-20-24(2)16(12)23-17)21-11-6-7-14(25-3)13(18)9-11/h6-7,9-10H,4-5,8H2,1-3H3,(H2,19,21,22,23)

InChI Key

HMZPZMXITWBIBX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N6-BUTYL-N4-(3-CHLORO-4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the butyl, chloro, methoxy, and methyl groups is carried out through various substitution reactions using specific reagents and catalysts.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N6-BUTYL-N4-(3-CHLORO-4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others using appropriate reagents and catalysts.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N6-BUTYL-N4-(3-CHLORO-4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N6-BUTYL-N4-(3-CHLORO-4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N6-BUTYL-N4-(3-CHLORO-4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other similar compounds, such as:

    Pyrazolopyrimidines: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Chlorophenyl derivatives: Compounds with similar chloro and methoxy substitutions on a phenyl ring can be compared to understand the impact of these groups on their activity.

    Butyl-substituted compounds: The presence of a butyl group can influence the compound’s solubility, stability, and reactivity.

The uniqueness of N6-BUTYL-N4-(3-CHLORO-4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

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